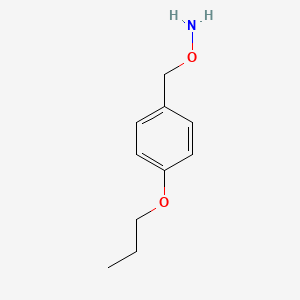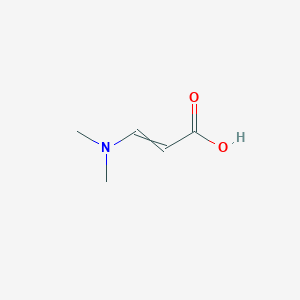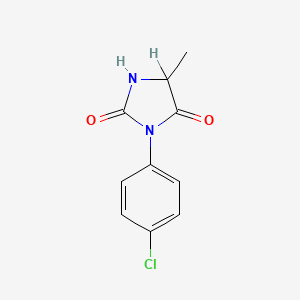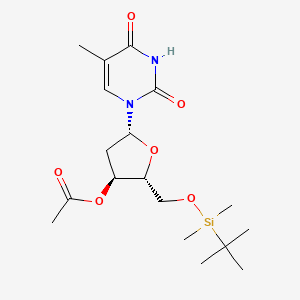
3-Pyridinecarboxamide,6-(1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxamide,6-(1-pyrrolidinyl)-: is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . This compound is characterized by a pyridine ring substituted with a carboxamide group at the third position and a pyrrolidinyl group at the sixth position. It is known for its diverse applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- typically involves the reaction of 3-pyridinecarboxylic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
- Oxidized derivatives
- Reduced amide derivatives
- Substituted pyridinecarboxamides
Aplicaciones Científicas De Investigación
Chemistry: 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. It is also employed in the design of bioactive molecules and pharmaceuticals .
Medicine: Its structural features make it a valuable scaffold for drug design .
Industry: In the industrial sector, 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and other industrial products .
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- 6-Pyrrolidin-1-yl-nicotinamide
- 6-pyrrolidin-1-ylpyridine-3-carboxamide
- 6-(pyridin-4-yl)quinazolin-2-amine
Comparison: Compared to similar compounds, 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in drug design further highlight its uniqueness .
Propiedades
Número CAS |
56501-10-1 |
|---|---|
Fórmula molecular |
C10H13N3O |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
6-pyrrolidin-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O/c11-10(14)8-3-4-9(12-7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,14) |
Clave InChI |
RGTWWBHGZOOBSQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC=C(C=C2)C(=O)N |
SMILES canónico |
C1CCN(C1)C2=NC=C(C=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B3053764.png)


![2-[Imino(phenyl)methyl]aniline](/img/structure/B3053774.png)



